5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 3-position of the phenyl ring, and a carboxylic acid group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group, which may influence its reactivity and applications.
Uniqueness
5-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H6ClF3N2O2 |
---|---|
Molecular Weight |
290.62 g/mol |
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-9-5-8(10(18)19)16-17(9)7-3-1-2-6(4-7)11(13,14)15/h1-5H,(H,18,19) |
InChI Key |
OXGWMCBBYVLOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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